6-chloro-N-(3,4-dimethylphenyl)-4-methoxyquinoline-2-carboxamide
Description
6-Chloro-N-(3,4-dimethylphenyl)-4-methoxyquinoline-2-carboxamide is a synthetic quinoline derivative characterized by a multi-substituted quinoline core. The quinoline scaffold is substituted at the 2-position with a carboxamide group linked to a 3,4-dimethylphenyl moiety, at the 4-position with a methoxy group, and at the 6-position with a chlorine atom.
Properties
IUPAC Name |
6-chloro-N-(3,4-dimethylphenyl)-4-methoxyquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-11-4-6-14(8-12(11)2)21-19(23)17-10-18(24-3)15-9-13(20)5-7-16(15)22-17/h4-10H,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOHOKOBXZKLFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3,4-dimethylphenyl)-4-methoxyquinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Attachment of the Dimethylphenyl Group: This step can be performed through a Friedel-Crafts acylation reaction, where the quinoline derivative reacts with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate amine, such as ammonia or an amine derivative, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3,4-dimethylphenyl)-4-methoxyquinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of 6-hydroxy-N-(3,4-dimethylphenyl)-4-methoxyquinoline-2-carboxamide.
Reduction: Formation of 6-chloro-N-(3,4-dimethylphenyl)-4-methoxyquinoline-2-amine.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-N-(3,4-dimethylphenyl)-4-methoxyquinoline-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3,4-dimethylphenyl)-4-methoxyquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with DNA/RNA: Intercalating into DNA or RNA, thereby affecting replication and transcription.
Modulating Receptor Activity: Binding to cellular receptors and altering signal transduction pathways.
Comparison with Similar Compounds
6-Chloro-2-(Pyridin-3-yl)-N-(Pyridin-3-ylmethyl)quinoline-4-Carboxamide ()
- Structure : Replaces the 3,4-dimethylphenyl group with pyridinyl substituents at both the 2-carboxamide and 4-carboxamide positions.
- This may improve solubility but reduce lipophilicity compared to the 3,4-dimethylphenyl group.
- Activity: No biological data is provided, but pyridine-containing quinolines often exhibit enhanced target binding in kinase inhibitors or antimicrobial agents due to their Lewis basicity .
N-[5-(Acetylamino)-2-Chlorophenyl]-1-Ethyl-6-Methoxy-4-Oxo-1,4-Dihydroquinoline-3-Carboxamide ()
- Structure: Features a 4-oxo-1,4-dihydroquinoline core with an ethyl group at position 1 and an acetylated amine on the phenyl ring.
- Key Differences : The 4-oxo group introduces a ketone, altering electronic properties and conformational flexibility. The ethyl group may enhance metabolic stability compared to methoxy substituents.
- Activity: No explicit data, but 4-oxo-quinolines are associated with topoisomerase inhibition and antibacterial effects .
Heterocyclic Analogues: Quinoxaline vs. Quinoline
6-Chloro-N-(2,3-Dimethylphenyl)quinoxalin-2-amine ()
- Structure: Replaces the quinoline core with a quinoxaline system, which contains two adjacent nitrogen atoms in the ring.
- The 2,3-dimethylphenyl substituent (vs. 3,4-dimethylphenyl in the target compound) alters steric interactions.
Pyrazine-Carboxamide Analogues ()
6-Chloro-N-(4-Chlorophenyl)pyrazine-2-Carboxamide (Compound 6)
- Structure : Pyrazine core with chloro and 4-chlorophenyl substituents.
- The dual chloro groups increase electronegativity.
- Activity : Shows 65% inhibition against Mycobacterium tuberculosis H37Rv at 6.25 µg/mL, though insufficient for phase II trials. Highlights the importance of chloro substituents in antimycobacterial activity .
6-Chloro-N-(3,4-Dichlorophenyl)pyrazine-2-Carboxamide (Compound 14)
- Structure : Adds a third chlorine to the phenyl group.
- Key Differences : Increased hydrophobicity and steric bulk compared to the target compound’s 3,4-dimethylphenyl group.
- Activity: 61% inhibition against M.
Data Table: Structural and Activity Comparison
Impact of Substituents and Physico-Chemical Properties
- Chloro Groups : Enhance electronegativity and binding to hydrophobic pockets in biological targets. However, excessive halogenation (e.g., 3,4-dichlorophenyl in pyrazines) may reduce solubility .
- Methoxy Groups : Improve metabolic stability and moderate lipophilicity. The 4-methoxy in the target compound may enhance π-stacking compared to 4-oxo or pyridinyl groups .
- Dimethylphenyl vs.
Biological Activity
6-Chloro-N-(3,4-dimethylphenyl)-4-methoxyquinoline-2-carboxamide is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 340.8 g/mol. The compound features a chloro group at the 6-position, a methoxy group at the 4-position, and a carboxamide functional group, contributing to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 340.8 g/mol |
| CAS Number | 950261-09-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Quinoline Core : This can be achieved via the Skraup synthesis method.
- Chlorination : Introduction of the chloro group through electrophilic aromatic substitution.
- N-Substitution : Attaching the dimethylphenyl group.
- Methoxylation : Adding the methoxy group using methyl iodide or dimethyl sulfate.
Anticancer Properties
Research indicates that derivatives of quinoline compounds exhibit significant antiproliferative activity against various cancer cell lines. In particular, studies have shown that compounds similar to this compound demonstrate activity against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. For example:
- IC50 Values : Certain derivatives showed IC50 values as low as 3.3 µM against HCT-116 cells, indicating potent anticancer activity .
The biological activity of this compound may be attributed to its interaction with key molecular targets involved in cancer cell proliferation and survival pathways:
- PI3K/AKT Pathway Inhibition : The compound has been shown to inhibit the PI3Kα signaling pathway, which is crucial for cancer cell growth and survival.
- Gene Expression Modulation : Treatment with this compound resulted in decreased expression of PI3K and AKT genes while increasing pro-apoptotic gene BAD expression .
Case Studies
Several studies have focused on the biological evaluation of quinoline derivatives:
-
Study on Antiproliferative Activity : A series of synthesized quinolone derivatives were tested against Caco-2 and HCT-116 cell lines, with varying degrees of success in inhibiting cell growth .
Compound ID Caco-2 IC50 (µM) HCT-116 IC50 (µM) 16 37.4 8.9 18 50.9 3.3 19 17.0 5.3 - Antimicrobial Activity : While primarily studied for anticancer properties, some derivatives also showed antimicrobial effects against gram-positive bacteria and mycobacterial strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-chloro-N-(3,4-dimethylphenyl)-4-methoxyquinoline-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step protocols, including condensation of substituted benzaldehydes (e.g., 3,4-dimethylbenzaldehyde) with methoxy-substituted quinoline precursors. Cyclization using catalysts like p-toluenesulfonic acid or Lewis acids (e.g., AlCl₃) is critical for achieving high yields. Post-cyclization steps include amide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) to introduce the carboxamide group. Reaction optimization should prioritize temperature control (70–100°C) and inert atmospheres to minimize side products .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities using reverse-phase C18 columns with acetonitrile/water gradients.
- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., methoxy at C4, chloro at C6) and aryl group integration.
- X-ray Crystallography : Resolves 3D conformation, particularly for quinoline ring planarity and substituent orientation (e.g., dihedral angles between quinoline and dimethylphenyl groups) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
- Enzyme Inhibition : Fluorogenic substrate-based assays for kinases or proteases, given quinoline derivatives’ affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Substituent Modulation : Replace the 3,4-dimethylphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance target binding.
- Quinoline Core Modifications : Introduce halogenation at C8 or replace methoxy with ethoxy to alter lipophilicity (logP) and bioavailability.
- Data-Driven Design : Compare IC₅₀ values of analogs (e.g., 6-chloro vs. 6-fluoro derivatives) to identify critical pharmacophores .
Q. How should researchers resolve contradictions in solubility and stability data across studies?
- Methodological Answer :
- Solubility Profiling : Use shake-flask methods with buffered solutions (pH 1.2–7.4) and DMSO cosolvent systems to standardize measurements.
- Stability Studies : Accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify hydrolysis-prone sites (e.g., carboxamide bond).
- Reproducibility Checks : Validate protocols using reference standards (e.g., USP-grade quinoline analogs) and interlaboratory collaboration .
Q. What mechanistic insights can molecular docking and dynamics simulations provide?
- Methodological Answer :
- Target Identification : Dock the compound into homology models of kinases (e.g., EGFR) or DNA topoisomerases to predict binding modes.
- Free Energy Calculations : Use MM-GBSA to quantify binding affinities and identify key residues (e.g., hydrogen bonds with methoxy groups).
- Dynamic Behavior : Simulate ligand-protein complexes (100 ns trajectories) to assess conformational stability and entropy-driven interactions .
Q. How does crystallographic data inform the compound’s interaction with biological targets?
- Methodological Answer :
- Co-crystallization Trials : Soak the compound into protein crystals (e.g., cytochrome P450) to resolve binding pockets via X-ray diffraction (2.0–2.5 Å resolution).
- Electron Density Maps : Analyze quinoline ring positioning relative to active-site residues (e.g., π-π stacking with phenylalanine).
- Thermal Parameter (B-factor) Analysis : Identify flexible regions in the target protein that influence ligand binding .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
